2-Hydroxy-4-methyl-3-nitropyridine
Overview
Description
2-Hydroxy-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position, a methyl group at the fourth position, and a nitro group at the third position on the pyridine ring
Mechanism of Action
Target of Action
It’s known that nitropyridines can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution .
Biochemical Pathways
Nitropyridines can participate in various chemical reactions and potentially affect multiple biochemical pathways .
Result of Action
It’s known that nitropyridines can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-4-methyl-3-nitropyridine . For instance, it should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-4-methyl-3-nitropyridine typically involves the nitration of 2-Hydroxy-4-methylpyridine. One common method includes the following steps:
Nitration Reaction: 2-Hydroxy-4-methylpyridine is dissolved in a suitable solvent such as pyridine. Nitric acid is then added dropwise to the solution while maintaining the reaction mixture in an ice bath to control the temperature.
Post-Reaction Treatment: After the nitration reaction, the solvent is concentrated, and the mixture is neutralized with an alkaline solution.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and efficient purification processes to ensure high purity and minimal waste .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Reduction: 2-Hydroxy-4-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-Hydroxy-4-carboxy-3-nitropyridine.
Scientific Research Applications
2-Hydroxy-4-methyl-3-nitropyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitropyridine: Similar structure but with the nitro group at the fifth position.
4-Hydroxy-3-nitropyridine: Similar structure but with the hydroxyl group at the fourth position.
2-Hydroxy-3-nitropyridine: Similar structure but without the methyl group.
Uniqueness
2-Hydroxy-4-methyl-3-nitropyridine is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-methyl-3-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWTTHQRMHIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323077 | |
Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21901-18-8 | |
Record name | 21901-18-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-hydroxy-4-methyl-3-nitropyridine, and what information do they provide about the molecule?
A: Researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize this compound [, ]. These techniques provide information about the vibrational modes of the molecule, offering insights into its structure and bonding. Specifically, FT-IR spectroscopy identifies characteristic functional groups by analyzing their absorption of infrared light, while FT-Raman spectroscopy probes molecular vibrations through inelastic scattering of laser light. By comparing experimental spectra with theoretically calculated ones, researchers can confirm the structure and study the molecule's vibrational behavior [].
Q2: How have computational chemistry methods been employed to study this compound?
A: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional and 6-311++G** basis set, have been crucial in understanding the properties of this compound [, ]. These calculations provide insights into:
- Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms in the molecule [].
- Vibrational Frequencies: Predicting the frequencies at which the molecule vibrates, which can be compared to experimental data from FT-IR and FT-Raman spectroscopy [].
- Electronic Properties: Exploring the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are essential for understanding the molecule's reactivity and potential interactions [].
- Conformational Stability: Investigating different possible conformations of the molecule and their relative energies to identify the most stable form [].
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